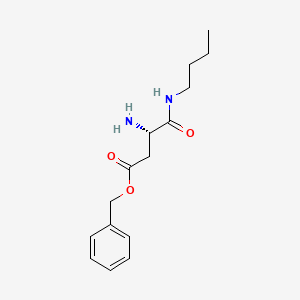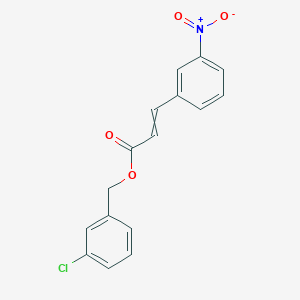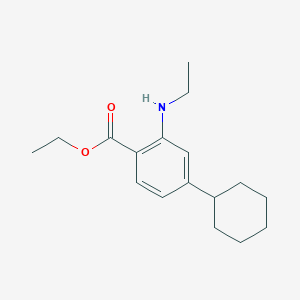
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is a heterocyclic organic compound characterized by the presence of a bromophenyl group attached to a dihydro-oxathiine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromophenylthiol with an epoxide in the presence of a base, leading to the formation of the oxathiine ring . The reaction conditions often include the use of solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and automated systems are employed to enhance reaction efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions often require a base like sodium hydride and are conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl-substituted oxathiine.
Substitution: Amino or thiol-substituted oxathiine derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxathiine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-(4-Chlorophenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Methylphenyl)-2,3-dihydro-1,4-oxathiine
- 6-(4-Nitrophenyl)-2,3-dihydro-1,4-oxathiine
Comparison: 6-(4-Bromophenyl)-2,3-dihydro-1,4-oxathiine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to its chloro, methyl, and nitro analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with molecular targets, potentially leading to different biological outcomes .
Eigenschaften
CAS-Nummer |
61378-99-2 |
|---|---|
Molekularformel |
C10H9BrOS |
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H9BrOS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
WMCXFLOBVVNNQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC=C(O1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate](/img/structure/B14591196.png)




![[(E)-(2-Methylphenyl)diazenyl][2-(3-nitrophenyl)hydrazinylidene]acetic acid](/img/structure/B14591221.png)
![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![1-Methyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14591227.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)
![4-Piperidinone, 1-[3-(diethylamino)-2-hydroxypropyl]-2,5-dimethyl-](/img/structure/B14591239.png)


